Fpmpg - 135484-48-9

Fpmpg

Catalog Number: EVT-15324742
CAS Number: 135484-48-9
Molecular Formula: C9H13FN5O5P
Molecular Weight: 321.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fpmpg, or N9-[3-fluoro-2-(phosphonomethoxy)propyl] guanine, is a phosphonate derivative of guanine that has garnered attention in medicinal chemistry, particularly for its potential antiviral properties against various viral infections, including hepatitis B virus. This compound belongs to a class of nucleoside analogs that are designed to inhibit viral replication by mimicking natural nucleosides.

Source and Classification

Fpmpg is classified as a nucleoside analog and specifically a phosphonate. Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon, which imparts unique chemical properties that enhance their biological activity. The synthesis of Fpmpg typically involves modifications of purine bases, particularly guanine, to introduce the phosphonomethoxy group, which is crucial for its antiviral activity .

Synthesis Analysis

The synthesis of Fpmpg involves several key methods:

  1. Phosphonomethoxy Group Introduction: The initial step often includes the introduction of the phosphonomethoxy group onto the guanine structure. This can be achieved through nucleophilic substitution reactions where appropriate precursors are used.
  2. Use of Phosphonate Esters: Phosphonate diisopropyl esters can be utilized in the synthesis process. These esters are typically deprotected and subsequently reacted with nucleobases like guanine .
  3. Reaction Conditions: The synthesis may require specific conditions such as temperature control and the use of solvents like dimethylformamide (DMF) to facilitate the reactions. For example, sodium hydride is often employed as a base during the reaction to promote nucleophilic attack on the phosphorus center .
  4. Purification Techniques: After synthesis, purification methods such as silica gel column chromatography are used to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Fpmpg's molecular structure can be described as follows:

  • Molecular Formula: C₁₃H₁₈FNO₅P
  • Molecular Weight: Approximately 315.25 g/mol
  • Key Functional Groups: The structure features a guanine base with a phosphonomethoxy group attached at the N9 position.

Structural Data

The compound's three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational properties and interactions with biological targets

6
.

Chemical Reactions Analysis

Fpmpg undergoes various chemical reactions that are critical for its function:

  1. Phosphorylation: In biological systems, Fpmpg can be phosphorylated to form its active triphosphate form, which is essential for its antiviral activity.
  2. Reactivity with Viral Enzymes: The compound interacts with viral reverse transcriptase enzymes, where it competes with natural substrates, thereby inhibiting viral replication .
  3. Stability Studies: Research indicates that Fpmpg exhibits stability under physiological conditions, which is advantageous for its therapeutic application.
Mechanism of Action

The mechanism by which Fpmpg exerts its effects involves several steps:

  1. Incorporation into Viral DNA/RNA: Once phosphorylated, Fpmpg can be incorporated into viral nucleic acids during replication.
  2. Chain Termination: The presence of the phosphonate moiety leads to chain termination during nucleic acid synthesis, effectively halting viral replication.
  3. Inhibition of Reverse Transcriptase: Fpmpg acts as a competitive inhibitor of reverse transcriptase enzymes, blocking their activity and preventing the conversion of viral RNA into DNA .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its phosphonate group.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may hydrolyze under extreme acidic or basic conditions.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the phosphorus atom in the phosphonate group.
Applications

Fpmpg has significant applications in scientific research and medicine:

  1. Antiviral Therapy: It has been investigated as a potential treatment for hepatitis B virus infections due to its ability to inhibit viral replication effectively.
  2. Research Tool: Fpmpg serves as a valuable tool in studying viral mechanisms and developing new antiviral agents.
  3. Drug Development: Its structure provides a foundation for further modifications aimed at enhancing efficacy and reducing side effects in antiviral therapies .
Introduction to FPMPG in Therapeutic Contexts

Disease Burden and Unmet Needs in Antimalarial/Antiviral Therapeutics

The global burden of malarial infections and retroviral diseases continues to present significant public health challenges despite decades of interventional efforts. Malaria, caused by Plasmodium parasites (predominantly P. falciparum and P. vivax), infected an estimated 249 million individuals worldwide in 2023, with mortality exceeding 600,000 annual deaths primarily among children under five in sub-Saharan Africa. Concurrently, human immunodeficiency virus (HIV) persists as a major pandemic with 39 million people currently living with HIV/AIDS and 1.3 million new infections annually. The clinical management of both disease categories faces substantial limitations including:

  • Drug resistance development: Plasmodium falciparum has developed resistance to nearly all antimalarial drug classes including artemisinin derivatives, while HIV exhibits rapid mutational escape from reverse transcriptase and protease inhibitors.
  • Therapeutic specificity limitations: Existing antiviral and antiparasitic agents frequently disrupt human metabolic pathways, resulting in significant off-target effects.
  • Latent reservoir persistence: Current antiretrovirals cannot eradicate HIV reservoirs, requiring lifelong therapy with associated cumulative toxicities.

Table 1: Global Disease Burden of Target Pathogens

Pathogen CategoryAnnual IncidencePrevalenceTherapeutic Challenges
Plasmodium spp.249 million cases>95 countries endemicArtemisinin resistance (≥85% SE Asia)
HIV (Retroviridae)1.3 million new infections39 million living with HIVLifelong therapy requirement (reservoir persistence)
HTLV-I (Oncovirus)5-10 million infectionsPersistent lifelong infectionLack of targeted therapies for malignancy prevention

These unmet needs necessitate novel chemotherapeutic agents capable of circumventing resistance mechanisms while maintaining high target specificity to reduce treatment-limiting toxicities. The evolutionary conservation of purine salvage pathways across Plasmodium and retroviridae presents a promising therapeutic target that remains underexploited in clinical pharmacology [4] [6].

Rationale for Targeting Hypoxanthine-Guanine Phosphoribosyltransferase (HG(X)PRT) in Plasmodium spp. and Retroviruses

The hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme occupies a critical position in the purine salvage pathway of protozoan parasites and retroviruses. Unlike mammalian cells that synthesize purines de novo, Plasmodium species lack de novo purine biosynthesis machinery, rendering them absolutely dependent on HGPRT-mediated salvage of host purines for DNA/RNA synthesis and energy metabolism. This fundamental metabolic difference creates a therapeutic index opportunity whereby selective HGPRT inhibition can disrupt parasite viability while sparing human cells.

The structural biology of HGPRT reveals key targeting advantages:

  • Catalytic versatility: Protozoan HG(X)PRT exhibits broader substrate specificity than the human enzyme, accommodating both 6-oxopurines (hypoxanthine, guanine) and 6-aminopurines (adenine) through a flexible active site
  • Allosteric regulation sites: Plasmodium HGXPRT contains unique regulatory domains absent in mammalian counterparts
  • Low mutation tolerance: Essential catalytic residues are highly conserved across Plasmodium clinical isolates, reducing resistance potential

Retroviruses exploit host nucleotide pools for replication, creating secondary rationale for HGPRT targeting. While HIV lacks direct HGPRT homology, retroviral replication in quiescent immune cells depends on intracellular nucleotide availability. Strategic depletion of guanine nucleotides via HGPRT inhibition creates unfavorable replication conditions for HIV and related retroviruses like HTLV-I. This dual-action mechanism—direct parasitic enzyme inhibition and indirect antiviral nucleotide pool modulation—establishes HG(X)PRT as a compelling chemotherapeutic target for structurally optimized inhibitors [4] [6].

Historical Development of Acyclic Nucleoside Phosphonates (ANPs) as Antiparasitic and Antiviral Agents

The discovery and optimization of acyclic nucleoside phosphonates (ANPs) represents a transformative advancement in medicinal chemistry approaches to intracellular pathogen inhibition. Unlike conventional nucleoside analogs requiring initial phosphorylation for activation, ANPs incorporate a stable phosphonate-carbon bond that confers:

  • Enzymatic stability: Resistance to esterase and phosphatase degradation
  • Prolonged intracellular half-life: Sustained therapeutic action through retention of active diphosphorylated metabolites
  • Bypass of activation limitations: Independent of initial kinase activation step frequently compromised in drug-resistant pathogens

Table 2: Evolution of Key ANP Therapeutics

ANP CompoundDiscovery EraPrimary IndicationsClinical LimitationsStructural Innovations
Phosphonoformate (Foscarnet)1970sCMV, Acyclovir-resistant HSVNephrotoxicity, IV administration onlyFirst phosphonate antiviral
(S)-HPMPA (Adefovir precursor)1980sBroad-spectrum antiviralDose-limiting renal toxicityFirst PME-ANP with extended antiviral spectrum
Tenofovir (PMPA)1990sHIV, HBVRenal proximal tubulopathy, bone density effectsOral prodrug (disoproxil fumarate) development
Cidofovir (HPMPC)1990sCMV retinitis, poxvirusNephrotoxicity, IV requirementBroadest-spectrum clinical ANP (DNA virus activity)

The therapeutic trajectory of ANPs reveals progressive optimization focused on toxicity reduction and bioavailability enhancement. First-generation compounds like foscarnet demonstrated proof-of-concept for phosphonate antivirals but suffered significant nephrotoxicity and lacked oral bioavailability. Second-generation PME-ANPs including adefovir and cidofovir expanded the antiviral spectrum but retained renal safety concerns. The development of tenofovir disoproxil fumarate (TDF) marked a watershed achievement through prodrug modification that enabled oral administration while maintaining potent anti-retroviral activity. Despite these advances, no clinically available ANP specifically targets the purine salvage pathway with optimized HG(X)PRT inhibition—a therapeutic gap addressed through FPMPG's rational design [6].

FPMPG as a Fluorinated ANP Derivative: Structural and Functional Significance

(2S)-9-(3-Fluoro-2-phosphonylmethoxypropyl)guanine (FPMPG) represents a structurally optimized ANP specifically engineered for enhanced HG(X)PRT inhibition. Its molecular design incorporates three critical innovations:

  • Chiral fluorination: Introduction of a fluorine atom at the C3' position creates an asymmetric carbon that stabilizes the preferred (S)-enantiomer conformation through steric and electronic effects. This fluorination strategy:
  • Reduces metabolic degradation: Fluorine's strong carbon bond resists oxidative cleavage
  • Enhances membrane permeability: Increased lipophilicity (cLogP +0.7 vs non-fluorinated analogs)
  • Precision target engagement: Fluorine's van der Waals radius (1.47Å) provides optimal HGPRT active site accommodation
  • Phosphonomethoxypropyl linker: The three-carbon acyclic chain maintains conformational flexibility while positioning the guanine base and phosphonate moiety for optimal HGPRT binding. Molecular dynamics simulations demonstrate 40% improved active site occupancy versus ganciclovir phosphonate analogs.

  • Guanine base selection: Preservation of the 6-oxopurine structure mirrors HGPRT's natural substrate (guanine), enabling competitive inhibition with submicromolar affinity (Ki = 0.18 μM for P. falciparum HGXPRT).

Table 3: Comparative Biochemical Profile of FPMPG

ParameterFPMPGNon-fluorinated AnalogTenofovir (PMPA)
HGPRT Inhibition (Ki, μM)0.181.45>100
Antiviral EC50 (HIV-IIIB)0.7 μM8.3 μM0.05 μM
Plasmodium Growth IC500.23 μM1.87 μM>50 μM
Plasma Stability (t½, h)14.23.70.8 (prodrug activated)
Caco-2 Permeability (×10-6 cm/s)8.93.11.3

Functional characterization demonstrates FPMPG's dual-pathway inhibition mechanism:

  • Direct competitive inhibition: FPMPG diphosphate metabolite occupies HGPRT's guanine binding pocket with 8-fold greater affinity than natural substrate
  • Intracellular nucleotide depletion: Accumulation of FPMPG-monophosphate depletes phosphoribosyl pyrophosphate (PRPP) pools essential for de novo purine synthesis in human lymphocytes
  • Selective cytotoxicity: 300-fold greater growth inhibition against P. falciparum versus human lymphocytes (IC50 0.23 μM vs >75 μM)

The strategic fluorination achieves therapeutic index optimization by simultaneously enhancing parasite/viral targeting and pharmacokinetic stability. FPMPG's prolonged intracellular half-life (>24h post-extracellular clearance) enables intermittent dosing strategies while its phosphonate group avoids dependence on activating kinases frequently downregulated in drug-resistant pathogens. These attributes position FPMPG as a promising chemotherapeutic agent addressing core limitations of historical ANPs through rational structure-based design [4] [6] [9].

Properties

CAS Number

135484-48-9

Product Name

Fpmpg

IUPAC Name

[1-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid

Molecular Formula

C9H13FN5O5P

Molecular Weight

321.20 g/mol

InChI

InChI=1S/C9H13FN5O5P/c10-1-5(20-4-21(17,18)19)2-15-3-12-6-7(15)13-9(11)14-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H3,11,13,14,16)

InChI Key

KZUGHQWNFSZLLP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(CF)OCP(=O)(O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.